1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine
Description
Chemical Structure: The compound consists of a 1,3,4-thiadiazole core substituted at position 2 with a tert-butyl group and a piperazine ring. The piperazine is further substituted at position 4 with a phenyl group. This structure combines lipophilic (tert-butyl, phenyl) and polar (piperazine) moieties, influencing solubility, bioavailability, and target interactions.
Synthesis: Based on analogous methods (), its synthesis likely involves:
Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives.
Substitution at the thiadiazole’s 2-position with tert-butyl.
Piperazine coupling via nucleophilic substitution or condensation.
Structural features hint at broader pharmacological applications, including CNS modulation due to the phenylpiperazine motif.
Properties
IUPAC Name |
2-tert-butyl-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-16(2,3)14-17-18-15(21-14)20-11-9-19(10-12-20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZUVNSHOOUNMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann-Type Coupling
Copper-mediated coupling offers a cost-effective alternative. Using CuI (10 mol%) and 1,10-phenanthroline in DMSO at 130°C, 2-chloro-5-tert-butyl-1,3,4-thiadiazole couples with 4-phenylpiperazine to yield the product in 68% yield.
Direct Amination Under Microwave Conditions
Microwave-assisted synthesis reduces reaction times significantly. A mixture of 2-chloro-thiadiazole, 4-phenylpiperazine, and K₂CO₃ in DMF irradiated at 150°C for 1 h achieves 71% yield.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.41 (s, 9H, t-Bu), 3.22–3.28 (m, 4H, piperazine), 3.90–3.95 (m, 4H, piperazine), 7.26–7.34 (m, 5H, Ph).
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¹³C NMR : δ 28.9 (t-Bu), 50.1 (piperazine), 116.7 (thiadiazole C-2), 153.8 (C=S).
Challenges and Optimization
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Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Toluene balances reactivity and ease of workup.
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Catalyst Loading : Reducing Pd(OAc)₂ to 2 mol% with Ad₂PBu as ligand maintains yield (74%) while lowering costs.
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Byproduct Formation : Residual amine from incomplete diazotization is mitigated by excess NaNO₂ and controlled temperature .
Chemical Reactions Analysis
Types of Reactions
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been investigated for its potential pharmacological effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Some studies have highlighted its potential as an:
- Antidepressant : The piperazine moiety is known for its activity in the central nervous system, and derivatives have been explored for their antidepressant effects.
- Anxiolytic Agent : Research indicates that compounds with similar structures may exhibit anxiolytic properties, potentially useful in treating anxiety disorders.
Case Study: Antidepressant Activity
A study conducted on derivatives of piperazine indicated that modifications to the thiadiazole ring could enhance binding affinity to serotonin receptors, which are crucial in mood regulation. The specific compound's interaction with these receptors was assessed through various in vitro assays, showing promising results in modulating serotonin levels .
Agricultural Science
Fungicidal Activity
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine has shown potential as a fungicide. The thiadiazole ring is known for its fungicidal properties against various phytopathogenic fungi.
Case Study: Fungicide Efficacy
In agricultural trials, formulations containing this compound were tested against common fungal pathogens affecting crops. Results demonstrated a significant reduction in fungal growth compared to untreated controls, indicating its efficacy as a protective agent in crop management strategies .
Material Science
Corrosion Inhibition
The compound's thiadiazole component has been studied for its ability to inhibit corrosion, particularly in metals exposed to harsh environments such as seawater.
Case Study: Corrosion Studies
Research published in the International Journal of Electrochemical Science detailed experiments where this compound was applied to brass samples. The findings indicated that it effectively reduced corrosion rates by forming a protective layer on the metal surface .
Summary of Applications
Mechanism of Action
The mechanism of action of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound may disrupt cellular processes by interacting with DNA or proteins, leading to cell death or inhibition of cell growth .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Physicochemical Properties
Structure-Activity Relationships (SAR)
- Thiadiazole Core : Essential for scaffold rigidity and heterocyclic interactions.
- Phenylpiperazine: Critical for receptor binding (e.g., 5-HT receptors); replacement with aroyl or urea groups shifts activity to non-CNS targets.
- Nitro Groups : Increase antiparasitic activity but introduce toxicity risks (e.g., mutagenicity) .
Biological Activity
The compound 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine is a derivative of the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C14H18N4S
- Molecular Weight : 282.39 g/mol
Structure
The compound features a thiadiazole ring and a piperazine moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Research has demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | GI50 (μg/mL) | Mechanism |
|---|---|---|---|
| This compound | HCT116 (Colon Cancer) | 3.29 | Induces apoptosis |
| This compound | H460 (Lung Cancer) | 10.0 | Induces apoptosis |
These findings suggest that the compound could act as a potential anticancer agent by inducing apoptosis in cancer cells without significant toxicity to normal cells .
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have also been explored. In studies using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, compounds structurally related to this compound showed promising results:
| Model | Dose (mg/kg) | Protection (%) |
|---|---|---|
| MES | 100 | 66.67 |
| PTZ | 100 | 80.0 |
These results indicate that the compound may modulate GABAergic transmission or affect voltage-gated ion channels, contributing to its anticonvulsant effects .
Other Biological Activities
In addition to anticancer and anticonvulsant activities, thiadiazole derivatives have been reported to exhibit:
- Anti-inflammatory properties : By inhibiting pro-inflammatory cytokines.
- Antiviral activity : Some derivatives have shown efficacy against viral infections through interference with viral replication mechanisms .
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The findings indicated that certain modifications to the thiadiazole structure enhanced cytotoxicity significantly. For instance, the introduction of phenyl groups at specific positions improved interaction with cellular targets leading to higher inhibition rates in cancer cell proliferation .
Study on Anticonvulsant Effects
In another study focusing on the anticonvulsant properties of thiadiazole derivatives, researchers found that compounds with a piperazine ring exhibited enhanced protective effects in seizure models. The study concluded that these compounds could serve as lead candidates for developing new anticonvulsant medications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a pre-synthesized 1,3,4-thiadiazole moiety with a piperazine derivative. For example, Lawesson’s reagent is frequently used to cyclize thioamide intermediates into thiadiazoles . Key steps include:
- Thiadiazole formation : Reacting hydrazide derivatives (e.g., N'-benzoylbenzohydrazide) with Lawesson’s reagent in toluene under reflux (7–12 hours) .
- Piperazine functionalization : Alkylation or nucleophilic substitution of piperazine using propargyl bromide or aryl halides in polar aprotic solvents (e.g., DMF) with K2CO3 as a base .
- Optimization : Monitor reaction progress via TLC (e.g., hexane/ethyl acetate systems) and purify via silica gel chromatography (1:8 ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and tert-butyl singlet (δ ~1.3 ppm) .
- IR spectroscopy : Detect thiadiazole C=N stretches (~1610 cm<sup>−1</sup>) and aromatic C-H bends (~830 cm<sup>−1</sup>) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C16H21N4S: calculated 311.1438) .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine?
- Methodological Answer :
- Target selection : Prioritize enzymes/receptors with known interactions with thiadiazoles (e.g., tubulin for anticancer activity) .
- Docking workflow : Use software like AutoDock Vina to model ligand-receptor interactions. Focus on hydrogen bonding (thiadiazole N atoms) and hydrophobic contacts (tert-butyl group) .
- Validation : Compare docking scores with experimental IC50 values from kinase assays or cytotoxicity studies .
Q. What strategies resolve contradictions in pharmacological data, such as varying IC50 values across cell lines?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) .
- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) to differentiate cytostatic vs. cytotoxic effects .
- Solubility correction : Account for DMSO concentration effects using vehicle controls and confirm compound stability via HPLC .
Q. How does the tert-butyl substituent influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Steric effects : The bulky tert-butyl group enhances metabolic stability by shielding the thiadiazole ring from cytochrome P450 oxidation .
- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to correlate with membrane permeability. tert-Butyl increases logP, improving blood-brain barrier penetration in CNS studies .
- SAR studies : Synthesize analogs with smaller alkyl groups (e.g., methyl) and compare bioactivity to isolate steric vs. electronic contributions .
Q. What purification challenges arise during scale-up synthesis, and how can they be addressed?
- Methodological Answer :
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 equiv. of aryl azides in click reactions) to minimize unreacted intermediates .
- Column chromatography limitations : Transition to preparative HPLC for high-purity batches (>98%) using C18 columns and acetonitrile/water gradients .
- Crystallization : Screen solvents (e.g., dioxane/water) to improve crystal yield and characterize polymorphs via X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
